Product packaging for Methyl 11-methyldodecanoate(Cat. No.:CAS No. 5129-57-7)

Methyl 11-methyldodecanoate

Cat. No.: B164418
CAS No.: 5129-57-7
M. Wt: 228.37 g/mol
InChI Key: GSRXTORWPQDOOY-UHFFFAOYSA-N
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Description

Methyl 11-methyldodecanoate is a fatty acid methyl ester (FAME) that belongs to the broader category of lipids. It is characterized by a twelve-carbon chain (dodecanoate) with a methyl group attached to the eleventh carbon and another methyl group forming the ester. This structure classifies it as a branched-chain fatty acid methyl ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B164418 Methyl 11-methyldodecanoate CAS No. 5129-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 11-methyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXTORWPQDOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398946
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-57-7
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Distribution in Biological Systems

Presence in Mammalian Biological Matrices

Quantitative Analysis in Vernix Caseosa

Vernix caseosa, the waxy, white substance found coating the skin of newborn human infants, is known to have a complex lipid composition, including a significant proportion of branched-chain fatty acids. nih.govresearchgate.net Methyl 11-methyldodecanoate is one of the numerous fatty acid methyl esters (FAMEs) identified in vernix caseosa after hydrolysis and methylation of the lipid fraction. nih.govplos.org

Table 1: Selected Fatty Acid Methyl Esters Identified in Vernix Caseosa This table is illustrative and not exhaustive of all 133 identified FAMEs.

Compound Name Carbon Number Branching
Methyl tetradecanoate 14 Straight-chain
Methyl hexadecanoate 16 Straight-chain
Methyl stearate (B1226849) 18 Straight-chain
Methyl 12-methyltetradecanoate 15 Branched-chain
This compound 13 Branched-chain
Methyl 13-methyltetradecanoate 15 Branched-chain

Identification in Botanical Extracts

Detection in Moringa oleifera Extracts

Moringa oleifera, a plant recognized for its nutritional and medicinal properties, contains a variety of phytochemicals in its seeds, leaves, and oil. mdpi.compakbs.orgekb.eg Analysis of Moringa oleifera extracts has revealed the presence of this compound. targetmol.commedchemexpress.com This compound is often identified as part of the fatty acid profile when the plant's oil is transesterified to fatty acid methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.compakbs.org

Table 2: Major and Minor Fatty Acid Components in Moringa oleifera Seed Oil

Fatty Acid Type Typical Percentage Range
Oleic acid Monounsaturated ~70-78%
Palmitic acid Saturated ~6%
Stearic acid Saturated ~5%
Behenic acid Saturated ~7%
Arachidic acid Saturated ~0.2-4%

| 11-methyldodecanoic acid (as methyl ester) | Branched-chain | Detected |

Characterization as Microbial Headspace Constituents

Identification in Actinomycete Volatiles, e.g., Micromonospora aurantiaca

Actinomycetes are a group of Gram-positive bacteria known for producing a vast array of secondary metabolites, including volatile organic compounds (VOCs). nih.govfrontiersin.org The headspace of actinomycete cultures, which contains these VOCs, has been found to include various fatty acid methyl esters. beilstein-journals.orgd-nb.info

A notable example is the actinomycete Micromonospora aurantiaca. beilstein-journals.orgscience.gov Analysis of the volatiles released by this bacterium using closed-loop stripping apparatus (CLSA) followed by GC-MS has identified a complex mixture of over 90 compounds. beilstein-journals.org Among these, FAMEs represent a major class, with this compound being one of the identified compounds. beilstein-journals.orgbeilstein-journals.org The study of Micromonospora aurantiaca has revealed a diverse array of saturated, monomethyl, and dimethyl branched FAMEs, some of which had not been previously described from natural sources. beilstein-journals.org

Occurrence in other Bacterial Fatty Acid Profiles

The analysis of fatty acid methyl esters (FAMEs) is a widely used technique for the identification and characterization of bacteria. gcms.czslideshare.netcoresta.org The fatty acid composition of a bacterial cell is often unique to the species or even strain, providing a chemical fingerprint. nih.gov this compound has been identified as a component of the fatty acid profile in various bacteria. gcms.cz

GC-MS analysis of FAMEs from diverse bacterial samples, including those from human feces, has shown the presence of this compound among a complex mixture of other fatty acids. gcms.cz This indicates that this compound is part of the cellular lipid composition of certain gut-residing bacteria. The presence and relative abundance of specific FAMEs, including branched-chain esters like this compound, can vary depending on the bacterial species and its growth conditions. nih.govresearchgate.net

Detection in Aquatic Organisms and Food Webs

The detection of specific fatty acids like this compound in aquatic organisms is critical for understanding trophic interactions and the biochemical responses of these organisms to their dietary intake and environmental conditions.

Inclusion as a Branched-Chain Fatty Acid in Fish Diet Studies

Research into the effects of diet quality on fish metabolism has utilized formulated feeds with varying fatty acid profiles. In a notable study on the fathead minnow (Pimephales promelas), this compound was included as a component of a diet low in essential fatty acids (EFAs). uvm.edu This diet was characterized by a higher percentage of monounsaturated and branched-chain fatty acids. uvm.edu

Specifically, the low EFA diet contained ten different branched-chain fatty acids, with this compound being one of them. uvm.edu This highlights its use as a specific dietary component in experimental settings designed to understand the metabolic impact of different fatty acid classes on fish. The study aimed to investigate how shifts in food quality, such as those potentially caused by climate change-induced cyanobacterial blooms, could influence the physiology of fish. uvm.edu

**Table 1: Fatty Acid Composition of Experimental Diets for Pimephales promelas*** *This table is illustrative, based on findings that a low EFA diet has a higher percentage of branched-chain fatty acids. uvm.edu Specific percentages for this compound were not available in the cited literature.

Fatty Acid TypeLow EFA DietHigh EFA Diet
Branched-Chain Fatty Acids (e.g., this compound) Higher PercentageLower Percentage
Polyunsaturated Fatty Acids (PUFA) Lower PercentageHigher Percentage
Monounsaturated Fatty Acids (MUFA) Higher PercentageLower Percentage

Role in Fatty Acid Composition within Aquatic Ecosystems

The presence of BCFA in aquatic ecosystems is not limited to fish. They are known to be produced by bacteria and can be found in various parts of the food web. researchgate.net The analysis of these fatty acids can serve as a tool for tracing dietary sources and understanding the nutritional status of aquatic organisms. uvm.edu

Table 2: General Findings on Branched-Chain Fatty Acids in Freshwater Fish This table provides a summary of general research findings on branched-chain fatty acids (BCFA) in freshwater fish, providing context for the role of compounds like this compound.

Research FindingDetailsSource(s)
Average BCFA Content The mean BCFA content across 27 freshwater fish species was 1.0 ± 0.5% of total fatty acids in edible muscle. acs.org
Major BCFA Types The most common BCFA found in these fish were iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, and anteiso-17:0. acs.org
Dietary Influence The fatty acid profiles of fish are significantly affected by their diet. uvm.edusiu.edu
Tissue Distribution Fish skin has been found to have a significantly higher content of BCFA compared to muscle tissue. acs.org

Biosynthesis and Metabolic Pathways of Branched Chain Fatty Acid Methyl Esters

Elucidation of Starter Units in Methyl Ester Biosynthesis

The carbon skeleton of branched-chain fatty acids is initiated by short, branched-chain acyl-CoA primers. These starter units are typically derived from the catabolism of branched-chain amino acids (BCAAs).

Incorporation of Leucine (B10760876) and Valine Derivatives

The biosynthesis of iso-branched fatty acids, such as 11-methyldodecanoic acid, utilizes derivatives of the amino acids leucine and valine. beilstein-journals.org The catabolism of leucine produces isovaleryl-CoA, which serves as the starter unit for iso-odd fatty acids. beilstein-journals.org Similarly, valine is broken down to isobutyryl-CoA, the precursor for iso-even fatty acids. beilstein-journals.org

Tracer studies using isotopically labeled amino acids have confirmed their role in BCFA synthesis. For instance, experiments have shown that carbon from [U-¹³C₆]leucine is incorporated into iso-C17:0, while [U-¹³C₅]valine contributes to the synthesis of iso-C16:0. nih.gov This demonstrates the direct link between BCAA catabolism and the initiation of monomethyl branched-chain fatty acid (mmBCFA) synthesis. nih.gov The enzyme responsible for this initiation, a branched-chain α-keto acid dehydrogenase, exhibits a high affinity for these branched-chain α-keto acids, enabling their function as primers for the fatty acid synthase system. wikipedia.org

Mechanisms of Methyl Branch Incorporation

The introduction of methyl branches along the fatty acid chain is a key feature of BCFAs and can occur through several mechanisms. For a compound like methyl 11-methyldodecanoate, the methyl group is at the (ω-1) position, originating from the starter unit. However, internal methyl branches in other BCFAs are introduced via different enzymatic processes.

Enzymatic C-Methyltransferase Activity

One proposed mechanism for the introduction of methyl groups is the action of C-methyltransferases. beilstein-journals.org These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor to add a methyl group to a growing acyl chain. researchgate.net This process is well-documented in polyketide biosynthesis, which shares mechanistic similarities with fatty acid synthesis. beilstein-journals.org

Role of Methylmalonyl-CoA Elongation Units

A primary mechanism for creating internal methyl branches in fatty acids is the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the elongation phase of fatty acid synthesis. beilstein-journals.org Each incorporation of a methylmalonyl-CoA unit results in a methyl branch on an even-numbered carbon atom of the fatty acid chain. beilstein-journals.orgportlandpress.com The enzymes responsible for fatty acid synthesis, specifically the acyltransferase (AT) and β-ketoacyl synthase (KS) domains, exhibit selectivity for methylmalonyl-CoA, enabling the formation of these branched structures. nih.gov The accumulation of methylmalonyl-CoA, which can result from the carboxylation of propionyl-CoA, is a critical factor in this process. researchgate.netwikipedia.org

Pathways Involving Alternative Elongation Units (e.g., Ethylmalonyl-CoA)

In some organisms, alternative elongation units like ethylmalonyl-CoA can be incorporated to produce ethyl-branched fatty acids. beilstein-journals.org The ethylmalonyl-CoA pathway is an alternative to the glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds in some bacteria. nih.govasm.org This pathway involves the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. asm.orgpnas.org While not directly involved in the synthesis of this compound, the existence of this pathway highlights the metabolic flexibility that allows for the synthesis of diverse branched-chain fatty acids. researchgate.net

Origin of the Methyl Ester Function

Fatty acid methyl esters (FAMEs) are formed by the esterification of a fatty acid with methanol (B129727). wikipedia.org In biological systems, this methylation is often catalyzed by specific enzymes. Feeding experiments using [methyl-²H₃]methionine have demonstrated that the methyl group of the ester function in FAMEs is derived from S-adenosyl methionine (SAM). beilstein-journals.org

The enzyme BioC, an O-methyltransferase involved in biotin (B1667282) synthesis, provides a well-studied example of this type of reaction. nih.gov BioC catalyzes the transfer of a methyl group from SAM to the carboxyl group of malonyl-acyl carrier protein (ACP), forming a methyl ester. nih.gov This methylation prevents the malonyl-ACP from participating in the standard fatty acid elongation pathway. nih.gov A similar enzymatic mechanism is likely responsible for the formation of the methyl ester in this compound and other naturally occurring FAMEs. beilstein-journals.org The transesterification process, a chemical reaction where an ester group is exchanged, is the industrial method used to produce FAMEs, such as those in biodiesel. creative-proteomics.comwikipedia.org

Table of Research Findings on Branched-Chain Fatty Acid Biosynthesis

FindingPrecursor(s)Key Enzyme(s)/Pathway(s)Organism/System StudiedReference(s)
Leucine and Valine as Starter UnitsLeucine, ValineBranched-chain α-keto acid dehydrogenase, Fatty Acid SynthaseBacillus subtilis, Adipose tissue beilstein-journals.orgnih.govwikipedia.orgresearchgate.net
Methyl Branch IncorporationMethylmalonyl-CoAFatty Acid Synthase (AT and KS domains)Mycobacterium bovis BCG, Adipocytes beilstein-journals.orgportlandpress.comnih.govnih.gov
Ethyl Branch IncorporationEthylmalonyl-CoACrotonyl-CoA carboxylase/reductase, Fatty Acid SynthaseRhodobacter sphaeroides, Adipocytes beilstein-journals.orgresearchgate.netasm.org
Origin of Methyl Ester GroupS-adenosyl methionine (SAM)O-methyltransferaseMicromonospora aurantiaca, E. coli (BioC) beilstein-journals.orgnih.gov

S-Adenosyl Methionine (SAM) as a Methyl Donor

S-Adenosyl methionine (SAM) is a universal biological methyl donor, participating in the methylation of a wide array of substrates, including nucleic acids, proteins, and lipids. wikipedia.org In the context of branched-chain fatty acid biosynthesis, SAM provides the methyl group for the formation of methyl branches on the fatty acid chain. frontiersin.orgmdpi.com This process is catalyzed by SAM-dependent methyltransferases. frontiersin.org

The biosynthesis of some mid-chain methyl-branched fatty acids is thought to occur through a two-step process. frontiersin.org The initial step involves the methylation of an unsaturated fatty acid using SAM as the methyl donor, resulting in a methylene-containing intermediate. frontiersin.org Subsequently, this intermediate is reduced to form the saturated methyl-branched fatty acid. frontiersin.org The ester methyl group of FAMEs can also be derived from SAM. beilstein-journals.org

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. By introducing atoms with a higher mass (isotopes) into precursor molecules, researchers can track their incorporation into final products. nih.gov

Deuterium (B1214612) Incorporation from Labeled Precursors (e.g., [2H5]Sodium Propionate)

Feeding experiments using isotopically labeled precursors have been instrumental in understanding the biosynthesis of BCFAMEs. For instance, the incorporation of deuterium from [2H5]sodium propionate (B1217596) has been studied to distinguish between different biosynthetic routes. beilstein-journals.org

When [2H5]sodium propionate is used as a precursor, the incorporation of deuterium into the fatty acid chain provides evidence for the involvement of methylmalonyl-CoA elongation units. beilstein-journals.org During the carboxylation of propionyl-CoA to methylmalonyl-CoA, one deuterium atom is lost. beilstein-journals.org Another deuterium atom may be exchanged with water or is lost during the dehydration step in fatty acid synthesis. beilstein-journals.org Therefore, the incorporation of three deuterium atoms from [2H5]sodium propionate is indicative of this pathway. beilstein-journals.org

In studies on the actinomycete Micromonospora aurantiaca, feeding experiments with [2H5]sodium propionate resulted in the incorporation of deuterium into γ-methyl branched compounds like methyl 4,11-dimethyldodecanoate. beilstein-journals.org This was observed by an increase in the molecular ion in mass spectrometry analysis. beilstein-journals.org Similarly, feeding experiments with [methyl-2H3]methionine have been used to confirm the origin of methyl branches from SAM. beilstein-journals.org

The following table summarizes the key molecules involved in these isotopic labeling studies:

Labeled PrecursorIsotopeSignificance in Biosynthesis
[2H5]Sodium PropionateDeuterium (²H)Traces the incorporation of propionyl-CoA derived units. beilstein-journals.orgmedchemexpress.com
[methyl-²H₃]MethionineDeuterium (²H)Confirms S-Adenosyl Methionine (SAM) as the methyl group donor. beilstein-journals.org

Chemical Synthesis and Derivatization Methodologies for Research

Derivatization for Analytical Purposes

For analytical studies, particularly gas chromatography (GC), lipids are converted into more volatile and less polar derivatives. aocs.org The most common derivatives are fatty acid methyl esters (FAMEs). aocs.orgnih.gov Methyl 11-methyldodecanoate is itself a FAME and is often produced from biological samples for quantitative analysis. chemicalbook.com

If the analyte of interest is the free fatty acid, 11-methyldodecanoic acid, it must be esterified before GC analysis. sigmaaldrich.com This is because the high polarity of free carboxyl groups can lead to poor chromatographic performance. sigmaaldrich.com The esterification is typically achieved by reacting the free fatty acid with methanol (B129727) in the presence of an acid catalyst. This simple condensation reaction yields the corresponding methyl ester, this compound. sigmaaldrich.com

In many biological contexts, fatty acids are incorporated into complex lipids such as triglycerides and phospholipids. mdpi.comcore.ac.uk Instead of a multi-step process involving lipid extraction, saponification (hydrolysis) to free fatty acids, and subsequent esterification, a direct transmethylation (or transesterification) procedure is often used. researchgate.netnih.gov This one-step method involves heating the entire lipid sample with a reagent like acidic methanol, which simultaneously cleaves the fatty acids from the glycerol (B35011) backbone and converts them into their methyl esters. core.ac.ukresearchgate.net This approach is efficient and widely used for analyzing the total fatty acid profile of a sample. nih.gov

Boron trifluoride in methanol (BF₃-methanol) is a widely used and highly effective reagent for preparing FAMEs for GC analysis. aocs.orgseafdec.org It serves as a powerful Lewis acid catalyst for both the esterification of free fatty acids and the transesterification of complex lipids. sigmaaldrich.comaocs.org The reaction is typically carried out by heating the lipid sample with a 10-14% solution of BF₃ in methanol. aocs.orgnih.gov This procedure is effective for a broad range of fatty acids. sigmaaldrich.com However, it has been noted that under harsh conditions, BF₃-methanol can produce methoxy (B1213986) artifacts from polyunsaturated fatty acids, though this is less of a concern for saturated compounds like this compound. aocs.orgoup.com

A typical protocol for derivatization using BF₃-methanol is summarized in the table below.

StepActionPurposeTypical Conditions
1Saponification (Optional)For complex lipids, a pre-saponification step with methanolic NaOH can be used to first liberate the fatty acids. core.ac.ukseafdec.orgHeat with 0.5N NaOH in methanol for 5-10 minutes. seafdec.org
2Esterification/TransesterificationAdd BF₃-methanol reagent to the sample.Heat at 60-100°C for 2-10 minutes. sigmaaldrich.comseafdec.orgchromatographytoday.com
3ExtractionAdd water and a nonpolar solvent (e.g., hexane) to stop the reaction and extract the FAMEs.Shake vigorously with water and hexane (B92381). sigmaaldrich.comsigmaaldrich.com
4AnalysisThe hexane layer containing the FAMEs is collected, dried, and injected into the GC.The upper hexane layer is analyzed. seafdec.org

Table of Chemical Compounds

Compound NameRole/Context
This compoundTarget compound of the article
11-Methyldodecanoic acidFree fatty acid precursor
10-MethylundecanalAldehyde precursor in synthesis
MethanolReagent for esterification/transmethylation
Boron Trifluoride (BF₃)Lewis acid catalyst
Palladium on Carbon (Pd/C)Catalyst for hydrogenation
Sodium Hydride (NaH)Base for HWE reaction
HexaneSolvent for extraction
Sodium Hydroxide (NaOH)Reagent for saponification
Hydrogen (H₂)Reagent for hydrogenation

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography (GC) Applications

Gas chromatography stands as a cornerstone for the analysis of volatile compounds like FAMEs. restek.com The technique's ability to separate complex mixtures into individual components makes it ideal for resolving the often-intricate profiles of fatty acids found in biological and commercial samples. gcms.cz

High-Resolution GC for FAME Separation and Analysis

High-resolution gas chromatography, utilizing capillary columns, offers superior separation efficiency compared to older packed column technology. restek.comgcms.cz This enhanced resolution is critical for distinguishing between various FAME isomers, including positional and geometric isomers, which may have very similar physical properties. restek.com The use of high-resolution GC allows for the observation of over a hundred different FAMEs in a single sample mixture. researchgate.net

Specific Column Selection for Branched-Chain FAMEs (e.g., Rt-2560 column)

The choice of the gas chromatography column is paramount for the successful separation of branched-chain FAMEs. Highly polar columns, such as the Rt-2560, are specifically designed for the detailed analysis of FAMEs. gcms.czrestek.com The Rt-2560 column, featuring a biscyanopropyl polysiloxane stationary phase, provides excellent separation of FAMEs based on chain length, degree of unsaturation, and the position of double bonds and methyl branches. pubcompare.airestek.comrestek.com Its 100-meter length and high polarity make it particularly effective for resolving complex mixtures of FAMEs, including the critical separation of cis and trans isomers. gcms.czgcms.czrestek.com

Table 1: Specifications of the Rt-2560 GC Column restek.compubcompare.ai

PropertySpecification
Stationary Phase biscyanopropyl polysiloxane
Polarity Highly polar
Length 100 m
Internal Diameter 0.25 mm
Film Thickness 0.20 µm
Temperature Limits 20 to 250 °C

This interactive table provides key specifications for the Rt-2560 column, a tool frequently used in the analysis of branched-chain FAMEs.

Retention Index Analysis for Structural Confirmation

Retention index (RI) analysis is a valuable tool for the structural confirmation of FAMEs. nih.gov By comparing the retention time of an unknown compound to those of a series of known standards (often n-alkanes or a homologous series of FAMEs), a retention index can be calculated. customs.go.jp This index is more reproducible than retention time alone, as it is less susceptible to variations in chromatographic conditions such as temperature programming rates and carrier gas flow. customs.go.jp A modified retention-index increment system can be used to predict the retention indices of methyl-branched FAMEs, where specific increments are added for methyl branches at different positions along the fatty acid chain. nih.govbeilstein-journals.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides detailed structural information about molecules by measuring their mass-to-charge ratio. When coupled with gas chromatography (GC-MS), it becomes an indispensable tool for the definitive identification of FAMEs. creative-proteomics.com

Elucidation of Branched-Chain FAME Structure via Electron Ionization (EI) Mass Spectra Fragmentation Patterns

Electron ionization (EI) is a common ionization technique used in GC-MS. unit.no In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which is essential for elucidating its structure. libretexts.org For branched-chain FAMEs, the fragmentation patterns are particularly informative for determining the position of the methyl branch. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance structural characterization by isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which produces a clearer spectrum of fragment ions related to the branch point. researchgate.netnih.gov

Interpretation of Characteristic Fragment Ions (e.g., McLafferty rearrangement, α- and γ-cleavage fragments)

The interpretation of the mass spectrum of a FAME involves identifying characteristic fragment ions that arise from specific cleavage events.

The McLafferty rearrangement is a common fragmentation pathway for many organic compounds containing a carbonyl group and a γ-hydrogen atom, including FAMEs. nih.govuobasrah.edu.iq This rearrangement results in a characteristic ion at a mass-to-charge ratio (m/z) of 74 for straight-chain saturated FAMEs. nih.govresearchgate.net The intensity of this peak can be influenced by the presence and position of methyl branches. nih.gov

α-cleavage refers to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This fragmentation is also a common occurrence in the mass spectra of FAMEs. nih.gov

γ-cleavage involves the breaking of the carbon-carbon bond at the gamma position relative to the carbonyl group. The presence of a methyl group at the γ-position can lead to a characteristic fragment ion. nih.gov

For iso-branched FAMEs like methyl 11-methyldodecanoate, a characteristic fragmentation is the loss of the terminal isopropyl group. researchgate.netresearchgate.net In the case of an iso-C13 FAME, this would correspond to a specific neutral loss. The fragmentation patterns of branched-chain FAMEs often show prominent ions resulting from cleavage on either side of the branch point. nih.govresearchgate.net For instance, anteiso-FAMEs typically yield significant ions corresponding to losses on both sides of the methyl branch. nih.govresearchgate.net

Table 2: Characteristic Fragmentations in FAME Mass Spectrometry

Fragmentation TypeDescriptionCharacteristic Ion (for straight-chain FAMEs)
McLafferty Rearrangement Rearrangement involving a γ-hydrogen transfer to the carbonyl oxygen, followed by β-cleavage.m/z 74
α-Cleavage Cleavage of the C-C bond adjacent to the carbonyl group.Varies with chain length
γ-Cleavage Cleavage of the C-C bond at the gamma position.Varies with chain length

This interactive table summarizes key fragmentation patterns observed in the mass spectra of fatty acid methyl esters, which are crucial for their structural identification.

By carefully analyzing the retention behavior in high-resolution GC and the specific fragmentation patterns in MS, scientists can confidently identify and quantify this compound and other branched-chain FAMEs in complex mixtures.

Application of Off-line Coupling of HPLC and GC-MS for Complex Mixtures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Verification

While GC-MS is excellent for identifying compounds based on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural verification. NMR provides detailed information about the chemical environment of each carbon and hydrogen atom in a molecule, allowing for the precise determination of its connectivity and stereochemistry.

For a molecule like this compound, NMR is crucial for confirming the position of the methyl branch. ¹H NMR would show characteristic signals for the methyl protons of the ester group, the protons on the long methylene (B1212753) chain, and the distinct signals for the terminal isopropyl group (the two methyls and the methine proton at the C-11 position). Similarly, ¹³C NMR provides a distinct signal for each carbon atom, confirming the 14-carbon skeleton and the location of the methyl branch at the penultimate carbon (C-11). In studies where novel branched FAMEs are synthesized for use as standards, NMR is the final step to confirm that the correct isomer has been produced. researchgate.net

Utilization as an Analytical Standard

This compound is utilized as a certified reference material or analytical standard in lipid research. caymanchem.commedchemexpress.com As a standard, it is a highly pure compound of known concentration used to calibrate analytical instruments and validate methods for the quantification of related compounds.

The primary role of this compound as a standard is in the quantitative analysis of 11-methyldodecanoic acid (also known as iso-tridecanoic acid) and other related branched-chain fatty acids in various biological and natural extracts. medchemexpress.commedchemexpress.com

In chromatographic techniques like GC-MS, accurate quantification relies on comparing the instrument's response to the analyte with its response to a known quantity of a standard. Because branched-chain fatty acids like this compound exhibit different chromatographic behavior (e.g., retention time) than their straight-chain isomers, a specific branched-chain standard is essential for accurate results. arvojournals.org For example, iso-branched FAMEs typically elute earlier than straight-chain FAMEs of the same carbon number. arvojournals.org

It has been specifically used as a standard for the quantification of 11-methyl lauric acid in complex samples such as human vernix caseosa and extracts from the plant Moringa oleifera. caymanchem.commedchemexpress.commedchemexpress.com

Table 3: Applications of this compound as an Analytical Standard

Application Area Matrix Analyte Quantified Analytical Technique Reference
Neonatal Research Vernix Caseosa 11-methyl lauric acid HPLC, GC-MS caymanchem.commedchemexpress.com
Human Sebum Analysis Meibum Iso-branched fatty acids GLC-ITMS arvojournals.org

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
11-methyldodecanoic acid (iso-tridecanoic acid)
Methyl 2,11-dimethyldodecanoate
S-adenosyl methionine (SAM)
Valine
Methionine
Sodium propionate (B1217596)

Applications in Academic Research and Advanced Studies

Utilization as a Research Standard for Branched-Chain Fatty Acid Profiling

Methyl 11-methyldodecanoate is frequently employed as a research standard for the identification and quantification of branched-chain fatty acids in complex biological samples. medchemexpress.commedchemexpress.com Its well-defined chemical structure and molecular weight provide a reliable reference point for chromatographic and spectrometric analyses. nist.govlarodan.com

In the field of lipidomics, which involves the comprehensive analysis of lipids in a biological system, accurate identification of individual fatty acid isomers is crucial. Branched-chain fatty acids, such as 11-methyldodecanoic acid, can have distinct biological roles compared to their straight-chain counterparts. Therefore, having a pure standard like this compound is essential for calibrating analytical instruments, such as gas chromatographs, and for confirming the presence and concentration of these specific molecules in a sample. medchemexpress.commedchemexpress.com For instance, it has been used as a standard for the quantitative analysis of 11-methyl lauric acid in vernix and Moringa oleifera extracts. medchemexpress.commedchemexpress.com

The use of fatty acid methyl ester (FAME) reference standards is a common practice in analytical chemistry. superchroma.com.tw These standards, including this compound, are often prepared by weight to ensure a precise concentration, which is critical for quantitative studies. superchroma.com.tw

Role in Metabolic Flux Analysis Studies

Metabolic flux analysis is a powerful technique used to investigate the rates of metabolic reactions within a cell or organism. These studies often rely on the use of isotopically labeled substrates to trace the flow of atoms through metabolic pathways. While direct evidence of this compound's use in metabolic flux analysis is not prevalent in the provided search results, the study of fatty acid metabolism is a key area where such techniques are applied.

For example, studies on the biosynthesis of fatty acids in organisms like the actinomycete Micromonospora aurantiaca have utilized isotopically labeled precursors to understand how branched-chain fatty acids are formed. beilstein-journals.org These experiments demonstrated that the fatty acid synthase (FAS) can use various branched and unbranched starter units and incorporate methylmalonyl-CoA to create internal methyl branches. beilstein-journals.org Although not directly involving this compound, this type of research highlights the importance of understanding the metabolic pathways that produce branched-chain fatty acids. Future metabolic flux analyses could potentially use labeled this compound or its precursors to further elucidate the metabolism of this specific class of lipids.

Furthermore, the analysis of volatile organic compounds (VOCs) in exhaled breath for disease diagnosis, a field known as "breathomics," has identified various alcohols, aldehydes, and ketones that are downstream products of metabolic processes like glycolysis and lipid peroxidation. nih.gov Understanding the metabolic origins of these VOCs is crucial, and metabolic flux analysis is a key tool for this purpose. nih.gov

Investigations into its Potential as a Green Solvent in Specialized Applications (e.g., Cultural Heritage Conservation)

There is a growing interest in finding environmentally friendly alternatives to traditional organic solvents, which often pose health and environmental risks. doaj.orgmdpi.comresearchgate.net Fatty acid methyl esters (FAMEs) are being investigated as potential "green solvents" due to their low toxicity and biodegradability. doaj.orgmdpi.comresearchgate.net

In the field of cultural heritage conservation, solvents are essential for tasks like cleaning surfaces and removing old varnishes or adhesives. mdpi.com However, many conventional solvents are hazardous. mdpi.com Research has explored the use of FAMEs to remove non-polar or low-polarity substances from artifacts. doaj.orgmdpi.com While the studies highlighted primarily focused on other FAMEs like methyl stearate (B1226849) and methyl palmitate, the findings suggest that the broader class of FAMEs, which includes this compound, holds promise as sustainable alternatives. doaj.orgmdpi.com The effectiveness of a particular FAME as a solvent depends on its physical and chemical properties, and further research could evaluate the specific potential of this compound in these specialized applications.

Development and Validation of Analytical Methods for Complex Biological and Environmental Matrices

The development of robust and reliable analytical methods is fundamental to scientific research. This compound plays a role in this process, particularly in the validation of methods for analyzing fatty acids in complex samples. diva-portal.org

Method validation ensures that an analytical procedure is accurate, precise, and suitable for its intended purpose. researchgate.net This involves assessing parameters like linearity, detection limits, and recovery rates. nih.govmdpi.com In gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), which are common techniques for fatty acid analysis, reference standards are indispensable. nih.govlu.se

This compound, as a pure compound with known properties, can be used to:

Establish retention times: In chromatography, the time it takes for a compound to pass through the column (retention time) is a key identifier. A standard helps to confirm the identity of a peak in a chromatogram of a complex mixture. mdpi.com

Create calibration curves: For quantitative analysis, a series of standard solutions with known concentrations are analyzed to create a calibration curve, which is then used to determine the concentration of the analyte in an unknown sample. researchgate.net

Assess method performance: By spiking a sample matrix with a known amount of the standard, analysts can evaluate the efficiency of the extraction and analysis process (recovery). lu.se

For instance, studies developing methods for analyzing fatty acid profiles in various samples, such as seahorses or agri-food by-products, rely on a wide range of FAME standards to validate their methodologies. nih.govmdpi.com The development of methods for analyzing lipids in total parenteral nutrition (TPN) formulations also requires rigorous validation using appropriate standards to ensure patient safety. diva-portal.org

Computational and Theoretical Studies

Molecular Modeling and Simulation of Branched-Chain FAMEs

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to predict the macroscopic properties of materials from their underlying molecular structures. For branched-chain FAMEs (BCFAs), these simulations are crucial for understanding how the presence and position of methyl groups influence their physical behavior, such as melting point, viscosity, and solubility. researchgate.net

Research has shown that methyl branching disrupts the orderly packing of long hydrocarbon chains, leading to lower melting points compared to their straight-chain counterparts. researchgate.net This is a key property for applications like biofuels and lubricants. Simulations can quantify these effects. For instance, MD simulations have been used to calculate Hildebrand solubility parameters (δ) and Flory-Huggins interaction parameters (χ) for blends of branched and linear polymers, demonstrating that miscibility is highly dependent on the degree of branching. researchgate.net While specific simulation data for methyl 11-methyldodecanoate is not abundant, studies on similar systems, like branched polyethylenes, show that increased branching content leads to immiscibility with linear analogues. researchgate.net This principle is directly applicable to mixtures of branched and straight-chain FAMEs in biodiesel or biolubricants.

Process and cost modeling for the industrial production of saturated branched-chain fatty acids, such as isostearic acid, also relies on these fundamental simulations to determine economic feasibility. researchgate.net These models incorporate data on reaction kinetics and physical properties to simulate large-scale production facilities. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

This table presents theoretical values for various physical and chemical properties of this compound, calculated using computational methods like the Joback and Crippen methods. Such data is vital for process modeling and simulation.

PropertyValueUnitMethod
Molecular Weight228.37 g/mol IUPAC
Normal Boiling Point (Tboil)595.57KJoback
Normal Melting Point (Tfus)273.15 (est.)KJoback
Critical Temperature (Tc)733.00 (est.)KJoback
Critical Pressure (Pc)1589.81kPaJoback
Enthalpy of Formation (gas, ΔfH°gas)-582.37kJ/molJoback
Gibbs Free Energy of Formation (ΔfG°)-169.36kJ/molJoback
Enthalpy of Vaporization (ΔvapH°)55.53kJ/molJoback
Octanol/Water Partition Coefficient (logPoct/wat)4.326Crippen

Source: Data compiled from Cheméo. chemeo.com

Kinetic Modeling in Combustion Chemistry (as a component or surrogate in FAME mixtures)

The combustion of biodiesel, which is a complex mixture of various FAMEs, is often studied using detailed chemical kinetic models. Due to the immense complexity of real biodiesel fuel, which can contain thousands of chemical species and reactions, surrogate fuels are used in computational fluid dynamics simulations. researchgate.net These surrogates are simple mixtures of a few representative compounds, chosen to emulate the combustion behavior of the real fuel.

While straight-chain esters like methyl decanoate (B1226879) are common surrogates, understanding the impact of branched structures is critical for accurately modeling certain feedstocks. researchgate.netosti.gov The presence of a methyl branch, as in this compound, influences ignition delay and the formation of pollutants. The tertiary carbon atom at the branch point is more susceptible to hydrogen abstraction, altering the subsequent reaction pathways. osti.gov

Quantum Chemical Calculations for Spectroscopic Interpretation and Fragmentation Pathways

Quantum chemical calculations are indispensable for interpreting experimental spectra and elucidating reaction mechanisms at the molecular level. These calculations can predict vibrational frequencies, which aids in the assignment of infrared (IR) spectra, and can model reaction energetics to understand mass spectrometry (MS) fragmentation. nih.govacs.org

For this compound, an iso-branched FAME, mass spectrometry is a primary tool for structural identification. Its fragmentation pattern under electron ionization (EI) is distinct from that of straight-chain or anteiso-isomers. arvojournals.org Quantum calculations help explain the stability of different carbocation intermediates, thus rationalizing the observed fragment ions.

In a study using gas chromatography-ion trap mass spectrometry, the fragmentation of this compound ([M+H]⁺ at m/z 229) was analyzed. arvojournals.org A prominent product ion was observed at m/z 185. This corresponds to a loss of 44 Da, which is attributed to the elimination of a C₃H₈ (propane) fragment from the branched end of the molecule. arvojournals.org This specific fragmentation is a characteristic feature that distinguishes it from other isomers. arvojournals.org In contrast, straight-chain FAMEs typically show a series of ions separated by 14 Da (CH₂) and a dominant McLafferty rearrangement ion at m/z 74. beilstein-journals.orgnih.gov While the McLafferty ion is present for branched esters, other cleavages related to the branch point become significant. arvojournals.orgresearchgate.net

Table 2: Characteristic Mass Spectral Fragments for this compound

This table summarizes key mass-to-charge (m/z) ratios observed in the mass spectrum of this compound, aiding in its identification.

m/z (Mass/Charge)Proposed Identity/OriginSignificanceReference
229[M+H]⁺ (Protonated Molecule)Molecular ion in chemical ionization arvojournals.org
185[M - 44]⁺ (Loss of C₃H₈)Prominent fragment characteristic of the iso-branch arvojournals.org
74[C₃H₆O₂]⁺McLafferty rearrangement ion, common to many FAMEs beilstein-journals.org

Future Research Directions and Emerging Areas

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of branched-chain fatty acids, the precursors to compounds like Methyl 11-methyldodecanoate, involves a series of enzymatic reactions that are not yet fully understood. Future research will likely focus on identifying and characterizing the novel enzymes and the genetic pathways that govern their production.

In insects, for example, fatty acid synthases (FAS) are crucial for creating the fatty acid backbone. conicet.gov.ar Studies have shown that different FAS genes are expressed in various tissues, such as the integument and fat body, suggesting specialized roles in producing precursors for compounds like cuticular hydrocarbons and pheromones. conicet.gov.ar The biosynthesis of methyl-branched hydrocarbons, which are structurally related to this compound, has been linked to specific FAS genes. conicet.gov.ar

The formation of the methyl branch itself is a key area of investigation. In bacteria, the biosynthesis of monomethyl branched-chain fatty acids (mmBCFAs) utilizes branched-chain α-keto-acids derived from amino acids like leucine (B10760876), isoleucine, and valine as primers for fatty acid synthesis. plos.org Key enzymes in this process include branched-chain aminotransferase (BCAT) and the branched-chain α-keto-acid dehydrogenase (BCKAD) complex. plos.org In some bacteria, the metabolism of branched-chain amino acids is tightly linked to the synthesis of branched-chain fatty acids (BCFAs). frontiersin.org Deleting genes in the BCAA synthesis pathway, such as ilvC which encodes a ketol-acid reductoisomerase, can eliminate the ability of an organism to produce BCFAs from carbohydrates. frontiersin.org

Furthermore, the final step of creating the methyl ester is critical. In some engineered biological systems, a juvenile hormone acid O-methyltransferase (JHAMT) from Drosophila melanogaster has been used to convert free fatty acids into FAMEs using S-adenosylmethionine (SAM) as a methyl donor. nih.gov Identifying the specific methyltransferases responsible for esterifying 11-methyldodecanoic acid in its natural producers remains a key research goal. Future work will likely involve a combination of transcriptomics, proteomics, and metabolomics to pinpoint the specific genes and enzymes involved in the complete biosynthetic pathway of this compound in various organisms.

Comprehensive Metabolomic Profiling of Organisms Producing Branched-Chain FAMEs

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to understand the context of this compound production. Comprehensive metabolomic profiling of organisms known to produce this and other branched-chain FAMEs is an emerging area of significant research interest.

For instance, in the mountain pine beetle, Dendroctonus ponderosae, a pest of North American pine forests, pheromones play a crucial role in their life cycle. nih.govresearchgate.net Metabolome analysis, combined with proteomics and transcriptomics, has been used to investigate pheromone biosynthesis in the midgut and fat bodies of these insects. nih.govresearchgate.net Such studies can reveal not only the presence of specific FAMEs but also the broader metabolic shifts that accompany their production, such as changes in amino acid or carbohydrate metabolism. nih.govresearchgate.netmdpi.com For example, studies on overwintering adult mountain pine beetles have used quantitative nuclear magnetic resonance (NMR) to track changes in 41 different metabolites, revealing shifts in compounds related to cold tolerance like glycerol (B35011) and proline. plos.org

In bacteria, metabolomic approaches have been essential in understanding the link between branched-chain amino acid (BCAA) metabolism and the production of branched-chain fatty acids (BCFAs). frontiersin.orgfrontiersin.org Untargeted metabolomics can reveal how the availability of BCAA precursors influences the entire metabolic network, leading to the production of specific BCFAs and other related metabolites. mdpi.com By comparing the metabolomes of wild-type organisms with those of genetically modified strains (e.g., with knock-out genes in the biosynthetic pathway), researchers can more definitively identify the metabolic intermediates and end-products associated with branched-chain FAME synthesis. frontiersin.org

Future research will likely employ more advanced metabolomic techniques to gain deeper insights. This includes lipidomics-focused approaches to specifically target and quantify a wide range of fatty acids and their derivatives. The integration of metabolomic data with genomic and proteomic data will be crucial for building comprehensive models of the metabolic networks that produce this compound and other complex lipids.

Advanced Analytical Method Development for Ultra-Trace Detection

Detecting and quantifying this compound, especially when it is present in trace or ultra-trace amounts as is common for signaling molecules like pheromones, presents a significant analytical challenge. The development of more sensitive and specific analytical methods is therefore a critical area of future research.

Gas chromatography (GC) is a foundational technique for FAME analysis. thermofisher.comfishersci.com However, complex biological samples often contain a multitude of compounds that can co-elute with the analyte of interest, making accurate quantification difficult. wiley.com To address this, two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool, offering greatly enhanced separation capabilities and allowing for the quantification of FAMEs at levels up to two orders of magnitude lower than conventional methods. wiley.com

Mass spectrometry (MS) is another indispensable tool, often coupled with GC (GC-MS). wikipedia.org For identifying unknown branched FAMEs, detailed analysis of the mass spectra is required. For example, the fragmentation patterns can indicate the position of methyl branches along the fatty acid chain. beilstein-journals.org Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even greater structural information. acs.org Covalent adduct chemical ionization (CACI) tandem mass spectrometry is a promising method for the rapid and unambiguous identification of unsaturated fatty acid methyl esters at high sensitivity, enabling the discovery of novel fatty acids at ultra-trace levels (10-100 ppm). acs.org

For in-situ analysis of pheromones on insect cuticles, techniques like Direct Analysis in Real Time (DART) mass spectrometry and Laser Desorption/Ionization (LDI) mass spectrometry are being explored. researchgate.net These methods allow for the direct ionization of molecules from a surface, minimizing sample preparation and enabling the analysis of live insects. researchgate.net Additionally, coupling GC with an electroantennography detector (GC-EAD) allows for the specific identification of biologically active compounds by measuring the response of an insect's antenna to the separated chemicals. researchgate.netwiley.com

Future advancements will likely focus on further improving the sensitivity and selectivity of these techniques, as well as developing novel sample preparation methods like solid-phase microextraction (SPME) to effectively concentrate trace amounts of volatile compounds like this compound from complex matrices. wikipedia.orgnih.gov

Exploration of Specific Biological Interactions and Signaling Roles

While this compound has been identified in various organisms, its precise biological functions are often not fully understood. A key area for future research is the detailed exploration of its specific interactions and signaling roles.

In many insects, fatty acid-derived compounds, including methyl esters, serve as pheromones that mediate communication for mating, aggregation, or defense. nih.govasianpubs.org For example, the mountain pine beetle uses a complex blend of pheromones to coordinate mass attacks on host trees. nih.govresearchgate.net Future research will aim to move beyond simple identification and determine the exact role of this compound within such a chemical communication system. This includes investigating whether it acts as a primary attractant, a synergist that enhances the effect of other pheromones, or an antagonist.

This exploration requires sophisticated behavioral assays, such as Y-tube olfactometer tests and field trapping experiments, to determine the behavioral responses of organisms to the pure compound and its various blends. wiley.com Furthermore, understanding the molecular basis of its signaling role involves identifying the specific olfactory receptors (ORs) in the insect's antennae that bind to this compound. The "reverse chemical ecology" approach, which involves screening olfactory proteins against potential semiochemicals, is a promising strategy in this area. nih.gov

Beyond insect pheromones, branched-chain fatty acids and their derivatives can have other important biological roles. In some nematodes, peroxisomal β-oxidation of branched-chain fatty acids is required for the biosynthesis of ascarosides, a family of signaling molecules that regulate development and behavior. pnas.org In bacteria, branched-chain fatty acids are crucial components of the cell membrane, helping to regulate its fluidity in response to environmental changes. frontiersin.org Future studies may reveal if this compound or its precursor acid plays similar fundamental roles in the physiology of the organisms that produce it.

Sustainable Synthesis Methodologies for Complex Branched-Chain Fatty Acid Esters

The chemical synthesis of complex molecules like this compound can be challenging and often relies on processes that are not environmentally friendly. A significant and growing area of research is the development of sustainable synthesis methodologies, often referred to as "green chemistry."

One of the most promising approaches is biocatalysis, which uses enzymes to perform chemical transformations. wiley.comresearchgate.net Lipases are a class of enzymes that naturally hydrolyze esters but can be used to catalyze ester synthesis in non-aqueous media. mdpi.commdpi.comwur.nl The use of immobilized lipases, where the enzyme is attached to a solid support, allows for easy separation from the reaction mixture and reuse of the catalyst, which is crucial for economic viability. mdpi.comnih.gov Biocatalytic processes often occur under mild conditions (lower temperatures and pressures) compared to traditional chemical synthesis, which reduces energy consumption and the formation of unwanted by-products. wiley.commdpi.com Research in this area focuses on synthesizing various branched-chain esters for applications like biolubricants and cosmetics, demonstrating the potential for producing high-value specialty chemicals sustainably. mdpi.comresearchgate.netresearchgate.netmdpi.com

Another avenue of sustainable production is metabolic engineering, where the biosynthetic pathways of microorganisms or plants are modified to produce the desired compound. researchgate.netd-nb.info For example, the oilseed crop Camelina sativa has been engineered to produce moth sex pheromone precursors by introducing genes for a specific thioesterase and a desaturase. researchgate.net Similarly, cyanobacteria have been engineered to produce and excrete FAMEs directly from carbon dioxide, using a thioesterase and a methyltransferase. nih.gov This approach offers the potential for large-scale, renewable production of specific branched-chain FAMEs.

Furthermore, chemists are developing innovative synthetic routes that avoid the use of hazardous reagents. For example, methods have been developed to synthesize insect pheromones that avoid the use of mercury-based organometallic compounds, reducing the environmental and health impacts of production. mdpi.com Solid-phase synthesis is another emerging technique that can make the production of pheromones more efficient and environmentally friendly by reducing solvent use and waste. pharmiweb.com The continued development of these green chemistry approaches will be essential for the sustainable production and application of this compound and other valuable branched-chain esters.

Q & A

Q. What are the key physical and chemical properties of methyl 11-methyldodecanoate, and how do they influence experimental design?

this compound is a liquid at room temperature (melting point: ~5.2°C) with a boiling point of ~267°C and a density of 0.8702 g/cm³ at 20°C . These properties necessitate controlled temperature conditions during synthesis, storage, and handling. For example, its low melting point requires refrigeration (e.g., -20°C storage) to prevent degradation, while its high boiling point suggests distillation under reduced pressure for purification. Researchers should prioritize inert atmospheres (e.g., nitrogen) during thermal experiments to avoid oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While the compound is not classified as hazardous under EU regulations, standard precautions apply: use gloves to prevent skin contact, work in a ventilated area, and store in sealed containers in dry environments. Respiratory protection is rarely needed unless aerosolized . Safety protocols should align with institutional guidelines for ester compounds, emphasizing minimal exposure and spill containment.

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically involves esterification of 11-methyldodecanoic acid with methanol, catalyzed by sulfuric acid or enzymatic methods. Purification is achieved via fractional distillation or column chromatography (using hexane/ether systems). Purity assessment requires gas chromatography (GC) with >98% purity thresholds, as validated in bacterial biomarker studies .

Advanced Research Questions

Q. How is this compound utilized as a biomarker in bacterial taxonomy, and what methodological challenges arise?

The compound serves as a taxonomic marker for bacteria like Bacillus spp., where iso-/anteiso-branching ratios reflect membrane adaptation. Researchers use GC-MS to analyze fatty acid methyl esters (FAMEs) extracted from bacterial cultures. Key challenges include minimizing contamination during FAME extraction and ensuring chromatographic resolution of structural isomers. Calibration with certified standards (e.g., 98% GC-grade) is critical for reproducibility .

Q. What experimental approaches are used to study the role of this compound in bacterial membrane fluidity under stress?

Membrane fluidity studies involve growing bacteria under stressors (e.g., temperature, pH shifts) and quantifying iso-branched FAMEs via GC-MS. Fluorescence anisotropy or differential scanning calorimetry (DSC) can validate phase transition temperatures. Contradictions in stress-response mechanisms (e.g., inconsistent iso-/anteiso ratios across studies) require multivariate analysis to isolate strain-specific adaptations .

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., melting points) for this compound?

Discrepancies in melting points (e.g., 5.2°C vs. values derived from homologous esters) may stem from impurities or measurement techniques. Researchers should replicate studies using DSC with high-purity standards and cross-validate with vapor pressure data (e.g., Antoine equation parameters from NIST) . Meta-analyses of historical datasets can identify systematic biases in older measurement methods .

Q. What considerations are essential when designing experiments to investigate enzymatic activation by this compound?

Enzymatic studies require substrate specificity assays, such as competitive inhibition tests with analogs (e.g., 12-methyltetradecanoate). Use isotopic labeling (e.g., deuterated variants) to track metabolic incorporation. Ensure enzyme sources (e.g., bacterial lysates) are free of esterase contaminants via SDS-PAGE validation .

Q. What advanced analytical methods are recommended for assessing trace impurities in this compound?

High-resolution GC coupled with tandem mass spectrometry (GC-MS/MS) or nuclear magnetic resonance (NMR) can detect isomers and degradation products. For example, even- vs. odd-chain impurities (common in bacterial extracts) require selective ion monitoring (SIM) during GC-MS analysis .

Q. How should researchers source high-purity this compound for sensitive applications like proteomic studies?

Prioritize suppliers offering ≥98% GC-certified material with batch-specific COA (Certificate of Analysis). Validate purity in-house using internal standards (e.g., methyl tetradecanoate-d31) and ensure compliance with ISO/IEC 17025 for traceability .

Q. What statistical frameworks are suitable for meta-analyses of this compound’s ecological distribution across studies?

Systematic reviews should employ PRISMA guidelines, combining data from microbial ecology, marine biology, and ruminant studies. Use random-effects models to account for heterogeneity in sampling methods (e.g., GC vs. HPLC quantification) and adjust for publication bias via funnel plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.